molecular formula C6H10ClNO2 B2408952 2-(2,5-dihydro-1H-pyrrol-1-yl)acetic acid hydrochloride CAS No. 1222197-27-4

2-(2,5-dihydro-1H-pyrrol-1-yl)acetic acid hydrochloride

Cat. No. B2408952
CAS RN: 1222197-27-4
M. Wt: 163.6
InChI Key: SEOSEDKYAKQKRH-UHFFFAOYSA-N
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Description

“2-(2,5-dihydro-1H-pyrrol-1-yl)acetic acid” is a linker containing a maleimide group with a terminal carboxylic acid . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .


Synthesis Analysis

The synthesis of “2-(2,5-dihydro-1H-pyrrol-1-yl)acetic acid” involves the reaction of a maleimide group with a thiol group to form a covalent bond . This reaction enables the connection of a biomolecule with a thiol . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .


Molecular Structure Analysis

The molecular structure of “2-(2,5-dihydro-1H-pyrrol-1-yl)acetic acid” consists of a maleimide group and a terminal carboxylic acid . The maleimide group is capable of reacting with a thiol group to form a covalent bond .


Chemical Reactions Analysis

The chemical reactions involving “2-(2,5-dihydro-1H-pyrrol-1-yl)acetic acid” primarily involve the reaction of the maleimide group with a thiol group to form a covalent bond . This reaction enables the connection of a biomolecule with a thiol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2,5-dihydro-1H-pyrrol-1-yl)acetic acid” include a molecular weight of 155.11 . It has a density of 1.578±0.06 g/cm3 . Its melting point is 114 °C , and its boiling point is 376.7±25.0 °C . The flashpoint is 181.6°C .

Scientific Research Applications

Synthesis of Chiral Derivatives

Chiral 1-(1H-pyrrole) derivatives have been synthesized using α-amino acids and their ester hydrochlorides. This process, involving condensation with tetrahydro-2,5-dimethoxyfuran in acetic acid, yields 1-(1H-pyrrolyl) derivatives with partial racemization, indicating potential for application in stereoselective synthesis (Jefford, Naide, & Sienkiewicz, 1996).

Inhibitory Activity on Enzymes

2-(2,5-Dihydro-1H-pyrrol-1-yl)acetic acid derivatives have shown inhibitory activity on the enzyme aldose reductase and the glycation process of proteins. This suggests potential therapeutic applications for various pathological conditions (Anagnostou, Nicolaou, & Demopoulos, 2002).

Library of 3-Hydroxy-1,5-Dihydro-2H-Pyrrol-2-ones

A method for the parallel synthesis of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones has been developed, involving a three-component condensation of active methylene compounds, aldehydes, and amines. This process is significant for the creation of a diverse library of pyrrolones, demonstrating the versatility of 2-(2,5-dihydro-1H-pyrrol-1-yl)acetic acid hydrochloride in combinatorial chemistry (Ryabukhin, Panov, Plaskon, & Grygorenko, 2012).

Synthesis of Isoxazolylpyrrolones

The compound has been used in the synthesis of isoxazolylpyrrolones through a three-component reaction, combining α-ketoglutaric acid or its diethyl ester with 3-amino-5-methylisoxazole and aromatic aldehydes. This synthesis contributes to the development of new compounds with potential pharmacological applications (Sakhno et al., 2021).

Alkaloid Synthesis and Isolation

New pyrrole alkaloids have been isolated and synthesized from Leccinum extremiorientale. This highlights the natural occurrence and potential for extraction of compounds related to this compound in nature, with possible applications in natural product chemistry (Yang et al., 2015).

Mechanism of Action

The mechanism of action of “2-(2,5-dihydro-1H-pyrrol-1-yl)acetic acid” involves the reaction of the maleimide group with a thiol group to form a covalent bond . This reaction enables the connection of a biomolecule with a thiol .

Safety and Hazards

The safety and hazards associated with “2-(2,5-dihydro-1H-pyrrol-1-yl)acetic acid” include Hazard Statements H302+H312+H332-H315-H319-H335 . Precautionary statements include P261-P280-P305+P351+P338 .

Future Directions

As for future directions, “2-(2,5-dihydro-1H-pyrrol-1-yl)acetic acid” can be used in the synthesis of glycan probes . This suggests potential applications in the field of biochemistry and molecular biology.

properties

IUPAC Name

2-(2,5-dihydropyrrol-1-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2.ClH/c8-6(9)5-7-3-1-2-4-7;/h1-2H,3-5H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEOSEDKYAKQKRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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